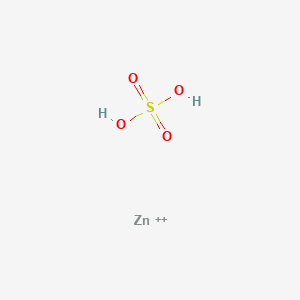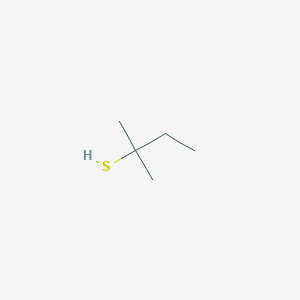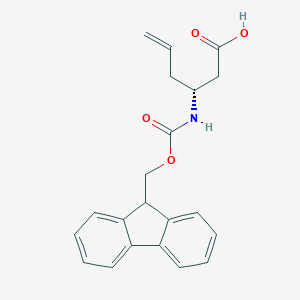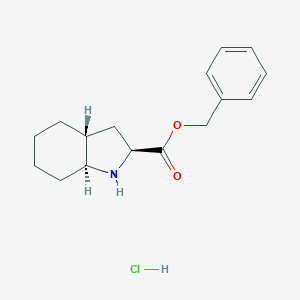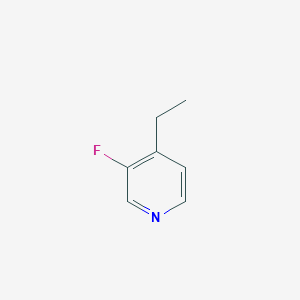
4-Ethyl-3-fluoropyridine
Übersicht
Beschreibung
4-Ethyl-3-fluoropyridine is a compound that belongs to the class of organic compounds known as fluoropyridines. These compounds contain a pyridine ring substituted with a fluorine atom and various other functional groups. The presence of the fluorine atom can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of fluoropyridines can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a related compound, involves a two-stage process starting with the formation of a pyrylium salt followed by alkene diacylation . Another pathway to 4-fluoropyridines with aryl substituents involves Ireland-Claisen and aza-Cope rearrangements . Additionally, the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, a key intermediate in the synthesis of quinolone antibacterial agents, demonstrates the complexity and utility of fluoropyridines in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of fluoropyridines is characterized by the presence of a pyridine ring, a nitrogen-containing heterocycle that is aromatic and planar. The substitution pattern on the pyridine ring, such as the position of the fluorine atom and other substituents, can influence the electronic distribution and reactivity of the molecule. X-ray crystallography data can provide detailed insights into the conformation and stereochemistry of these compounds .
Chemical Reactions Analysis
Fluoropyridines can participate in various chemical reactions due to the presence of reactive sites on the molecule. For example, the compound synthesized in is a weak nucleophilic base that can substitute nonnucleophilic bases in organic syntheses. The reactivity of the fluorine atom also allows for the formation of N-alkylpyridinium salts when reacted with amines . The synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate involves oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, highlighting the diverse reactivity of fluoropyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-ethyl-3-fluoropyridine are influenced by its molecular structure. The presence of the fluorine atom can affect the acidity, basicity, and lipophilicity of the molecule. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent. The crystal structure analysis can reveal important aspects such as hydrogen bonding patterns and molecular packing, which are essential for understanding the compound's stability and solubility .
Wissenschaftliche Forschungsanwendungen
Oxidative Fluorination
Gryaznova et al. (2016) investigated the oxidative fluorination of pyridine and 4-ethylpyridine using high-oxidation-state transition metals. They found that chemical fluorination consistently yields 2-fluoropyridine, while electrochemical fluorination can result in 2- or 3-fluoropyridine depending on the catalyst employed (Gryaznova et al., 2016).
Medical Imaging
Carroll et al. (2007) highlighted the use of fluorine-18 labeled fluoropyridines, including 3-fluoropyridines, in Positron Emission Tomography (PET) medical imaging. Their research focused on overcoming the challenges in preparing more stable 3-fluoro and 5-fluoropyridines for improved radiotracer potential (Carroll et al., 2007).
Synthesis of Antibacterial Agents
Zhu (2005) discussed the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, a key component in the synthesis of Quinolone antibacterial agents. This synthesis uses cost-effective materials and optimized reactions for better yield and crystal quality (Zhu, 2005).
Modification of Tetrahydrocarbazoles
Sokolov et al. (2014) explored the modification of tetrahydrocarbazoles with the 2-(5-fluoropyridin-3-yl)ethyl fragment. They developed a method for this modification under fluoride ion catalysis, leading to new compounds potentially influencing neuronal NMDA-receptors (Sokolov et al., 2014).
Hypoglycemic Properties
Proshchenkova et al. (2021) synthesized 4-Ethoxycarbonyl(cyano)-β-carbolines via thermolysis of azidopyridines, investigating their optical and hypoglycemic properties. They found that compounds containing a fluorine atom demonstrated significant glucose-lowering action, highlighting the importance of fluorine in medicinal chemistry (Proshchenkova et al., 2021).
Electrochemical Synthesis
Fang et al. (2004) developed a method for the selective electrochemical synthesis of 4-fluoropyridine. This method involves fluorinating pyridine in mild conditions, proving useful for synthesizing various fluoroorganic compounds (Fang et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Fluoropyridines, such as 4-Ethyl-3-fluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications as imaging agents for various biological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
4-ethyl-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQUZSHKFDJKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591677 | |
| Record name | 4-Ethyl-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-fluoropyridine | |
CAS RN |
137234-73-2 | |
| Record name | 4-Ethyl-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)
